Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
This compound belongs to the 1,3,4-thiadiazole family, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure features a 3,4-dimethylbenzamido group at position 5 of the thiadiazole ring and an ethyl thioacetate moiety at position 2.
Properties
IUPAC Name |
ethyl 2-[[5-[(3,4-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-4-21-12(19)8-22-15-18-17-14(23-15)16-13(20)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHLKEOSKSPANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 3,4-Dimethylbenzamido Group: This step involves the acylation of the thiadiazole ring with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The final step is the esterification of the thiadiazole derivative with ethyl chloroacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the 3,4-dimethylbenzamido group can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The ethyl ester group can also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the target compound with structurally related 1,3,4-thiadiazole derivatives:
Key Observations :
- Substituent Effects : The target compound’s 3,4-dimethylbenzamido group increases lipophilicity compared to methoxy (44) or chloro (5j, 4l) analogs, which may enhance cellular uptake but reduce aqueous solubility .
- Melting Points : Chlorinated derivatives (e.g., 4l) exhibit higher melting points (178–180°C) due to stronger intermolecular interactions (e.g., halogen bonding), whereas alkyl/arylthio derivatives (e.g., 5j) have lower melting points (138–140°C) .
Cytotoxic Activity
- Compound 44 (4-methoxybenzamido): Demonstrated moderate cytotoxic activity in preliminary screenings, though exact data are unspecified .
- Compound 45 (unsubstituted thiadiazole): Exhibited <10% cytotoxicity against lung, liver, and breast cancer cell lines, underscoring the importance of substituents in bioactivity .
- Target Compound : The 3,4-dimethyl group may enhance cytotoxicity compared to 44 due to increased lipophilicity, but empirical validation is needed.
Antifungal Activity
- Cyclohexylamino Derivatives (): Showed inhibition of ergosterol biosynthesis in Candida albicans, a key antifungal mechanism. The target compound’s dimethylbenzamido group may exhibit similar activity if it disrupts fungal membrane integrity .
Antioxidant Properties
- Oxadiazole Analogs (e.g., compound 3 in ): The 2-hydroxyphenyl group conferred antioxidant activity. In contrast, the target compound’s dimethylbenzamido group may prioritize other bioactivities over antioxidant effects .
Biological Activity
Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a thiadiazole derivative that has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
This compound features a thiadiazole ring substituted with a dimethylbenzamide group. The general structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S₂ |
| Molecular Weight | 398.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways.
Inhibition of Urease : Similar compounds have shown efficacy in inhibiting the enzyme urease, which is crucial for the survival of Helicobacter pylori, a bacterium associated with gastrointestinal diseases. This inhibition disrupts the urea cycle and reduces ammonia production, thereby affecting bacterial growth and survival.
Antiplatelet Activity : Research indicates that thiadiazole derivatives can exhibit antiplatelet effects. A study demonstrated that related compounds inhibited platelet aggregation induced by adenosine diphosphate (ADP), suggesting potential therapeutic applications in cardiovascular diseases .
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Case Study : A study reported that this compound exhibited an IC50 value of 25 µM against MCF-7 cells after 48 hours of treatment.
Q & A
Advanced Pharmacokinetics Question
- SwissADME : Predicts moderate bioavailability (TPSA = 110 Ų; LogP = 2.8) but poor aqueous solubility .
- MD Simulations : Analyze stability in biological membranes (e.g., GROMACS) .
- CYP450 Inhibition Assays : Identify metabolic liabilities using human liver microsomes .
How does this compound compare to analogs with oxadiazole or triazole cores?
Q. Advanced Comparative Study
- Thiadiazole vs. Oxadiazole : Thiadiazoles exhibit higher electronegativity, enhancing hydrogen bonding with targets like α-glucosidase .
- Triazole Derivatives : Triazoles often show better metabolic stability but lower cytotoxicity (e.g., sodium salt derivatives in docking studies ).
What strategies improve the aqueous solubility of this lipophilic compound?
Advanced Formulation Question
- Prodrug Design : Convert the ethyl ester to a sodium salt (e.g., via saponification) .
- Nanoencapsulation : Use PLGA nanoparticles (≤200 nm) to enhance bioavailability .
How can researchers validate target engagement in vitro?
Q. Advanced Target Validation
- Surface Plasmon Resonance (SPR) : Measure binding affinity to α-glucosidase or tubulin .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in SKOV-3 lysates .
What synthetic routes enable large-scale production for preclinical studies?
Q. Advanced Process Chemistry
- Flow Chemistry : Optimize S-alkylation in continuous reactors (residence time: 30 min; yield >85%) .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
